![molecular formula C10H8F3N3S B2523413 5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine CAS No. 1378925-62-2](/img/structure/B2523413.png)

5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

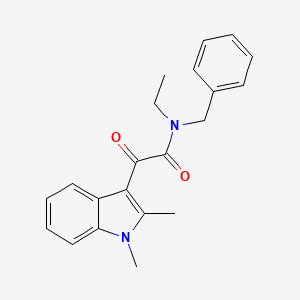

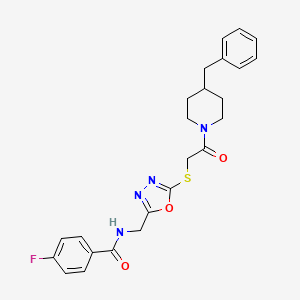

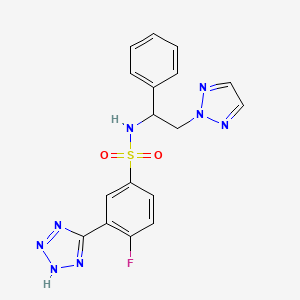

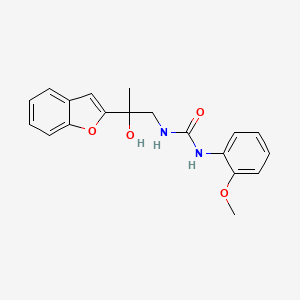

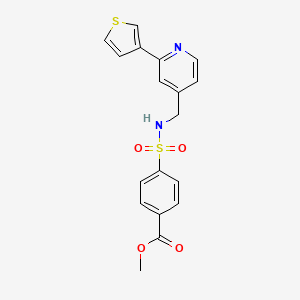

The compound “5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine” is an organic compound that contains a thiadiazole ring, a trifluoromethyl group, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, reduction, and cyclization . The trifluoromethyl group can be introduced using various methods, such as direct fluorination or the use of trifluoromethyl-containing building blocks .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The trifluoromethyl group is attached to the phenyl ring, which is then connected to the thiadiazole ring through a methylene bridge. The amine group is attached to the thiadiazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the compound . The amine group could participate in various reactions, such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence properties such as solubility and stability .Applications De Recherche Scientifique

Antimicrobial Agents

TFMTA and its derivatives have demonstrated promising antimicrobial activity. Researchers have synthesized novel pyrazole derivatives containing the trifluoromethylphenyl moiety, which exhibit potent growth inhibition against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . These compounds could serve as valuable leads for developing new antibiotics to combat drug-resistant bacterial infections.

Anion Sensing Applications

In addition to its antimicrobial properties, TFMTA has been investigated for its anion sensing capabilities. A study reported the synthesis, crystal structure, and anion sensing applications of a TFMTA-based compound. The compound exhibited selective fluorescence enhancement in the presence of fluoride ions, making it a potential candidate for anion detection .

Agrochemicals and Pesticides

While not extensively explored, the trifluoromethyl group in TFMTA is a common motif in agrochemicals and pesticides. Researchers have used similar structures to develop effective insecticides and herbicides. Further investigations into TFMTA derivatives could reveal their potential in crop protection .

Kinase Inhibitors

The trifluoromethylphenyl group has been incorporated into kinase inhibitors, which play a crucial role in cancer therapy. Although specific studies on TFMTA as a kinase inhibitor are scarce, its structural features suggest potential for targeting kinases involved in oncogenesis .

Anticancer Agents

Certain TFMTA derivatives exhibit significant anticancer activity. For instance, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated potent effects against various cancer cell lines. Notably, it showed sensitivity in NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB) cells .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans .

Biochemical Pathways

Given its target, it is likely involved in the pyrimidine synthesis pathway .

Result of Action

Given its target, it may influence the synthesis of pyrimidines, which are essential components of nucleic acids .

Propriétés

IUPAC Name |

5-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-6(2-4-7)5-8-15-9(14)16-17-8/h1-4H,5H2,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZMSZIMSOUWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=NS2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2523333.png)

![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2523334.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2523337.png)

![(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol](/img/structure/B2523338.png)

![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523341.png)

![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)